butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate
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Overview
Description
Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate is a synthetic organic compound that belongs to the class of naphthyridine derivatives
Mechanism of Action
Target of action
Similarly, 1,5-naphthyridine derivatives have shown a variety of biological activities .
Mode of action
Indole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical pathways
Indole derivatives have been found to possess various biological activities, suggesting they may affect a variety of biochemical pathways .
Result of action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate typically involves a multi-step process:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and ethyl acetoacetate under acidic conditions.
Amidation: The resulting naphthyridine derivative is then reacted with butyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmaceuticals: The compound is explored as a potential drug candidate for treating bacterial infections and inflammatory diseases.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate: Similar compounds include other naphthyridine derivatives with varying substituents on the naphthyridine core or the benzoate moiety.
Uniqueness
Structural Features: The unique combination of the naphthyridine core and the butyl benzoate moiety imparts specific chemical and biological properties to the compound.
Biological Activity: The compound’s ability to inhibit specific enzymes and its potential therapeutic applications distinguish it from other similar compounds.
Properties
IUPAC Name |
butyl 4-[(1-ethyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-5-13-29-22(28)15-8-10-17(11-9-15)24-20(26)18-14-16-7-6-12-23-19(16)25(4-2)21(18)27/h6-12,14H,3-5,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAMYCDWKZXPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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